molecular formula C20H18N2O3 B2423878 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 847464-27-1

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2423878
CAS No.: 847464-27-1
M. Wt: 334.375
InChI Key: XANNMQKORSSXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methylphenyl group, and a dihydropyridine ring. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable halide under basic conditions.

    Introduction of the methylphenyl group: This step often involves the use of a Friedel-Crafts alkylation reaction, where a methyl group is introduced to a phenyl ring.

    Construction of the dihydropyridine ring: This can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Coupling of the components: The final step involves coupling the benzyloxy and methylphenyl groups with the dihydropyridine ring, typically through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the dihydropyridine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methylphenyl groups can enhance binding affinity to these targets, while the dihydropyridine ring can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds such as:

    1-(benzyloxy)-N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an amide, which can influence its solubility and reactivity.

    1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: An ester derivative that may have different pharmacokinetic properties.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(20(18)24)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANNMQKORSSXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.